5-Bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine

Übersicht

Beschreibung

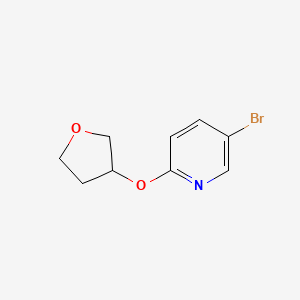

5-Bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a bromine atom at the 5-position and a tetrahydrofuran-3-yloxy group at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine typically involves the following steps:

Bromination of Pyridine: The starting material, pyridine, is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

Formation of Tetrahydrofuran-3-yloxy Group: The tetrahydrofuran-3-yloxy group is introduced via a nucleophilic substitution reaction. This involves reacting the brominated pyridine with tetrahydrofuran-3-ol in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions typically involve the use of a base and a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used.

Coupling Reactions: Palladium catalysts and bases such as potassium carbonate (K2CO3) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

5-Bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

Materials Science: The compound is used in the development of advanced materials, including polymers and organic electronic devices.

Chemical Biology: It serves as a probe in studying biological pathways and interactions, particularly those involving pyridine-containing molecules.

Wirkmechanismus

The mechanism of action of 5-Bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tetrahydrofuran-3-yloxy group can enhance the compound’s binding affinity and selectivity for its target, while the bromine atom can participate in halogen bonding interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Bromo-2-methoxypyridine: Similar in structure but with a methoxy group instead of a tetrahydrofuran-3-yloxy group.

5-Bromo-2-chloropyridine: Contains a chlorine atom instead of the tetrahydrofuran-3-yloxy group.

2-(Tetrahydrofuran-3-yl)oxypyridine: Lacks the bromine atom at the 5-position.

Uniqueness

5-Bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine is unique due to the presence of both the bromine atom and the tetrahydrofuran-3-yloxy group. This combination imparts distinct chemical properties, such as enhanced reactivity in substitution and coupling reactions, and potential for specific biological interactions.

Biologische Aktivität

5-Bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. It features a pyridine ring substituted with a bromine atom and a tetrahydrofuran-3-yloxy group, which may influence its interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

This compound's unique structure imparts specific chemical properties that may enhance its biological activity, particularly through halogen bonding and increased binding affinity due to the tetrahydrofuran moiety.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, particularly in cancer and inflammatory responses.

- Receptor Modulation : It can act as a modulator for receptors involved in neurological functions, potentially influencing signaling pathways that are critical for maintaining homeostasis.

Applications in Medicinal Chemistry

This compound has several applications in medicinal chemistry:

- Pharmaceutical Development : It serves as a building block for synthesizing novel pharmaceuticals targeting neurological and inflammatory diseases.

- Chemical Biology : The compound is utilized as a probe to study biological pathways involving pyridine derivatives, aiding in the understanding of complex biological interactions.

- Material Science : Beyond medicinal applications, it is also explored for use in advanced materials and organic electronic devices.

Table 1: Summary of Biological Activities

Case Studies

-

Inhibition of ALK5 :

A study identified derivatives similar to this compound that inhibited ALK5 (activin-like kinase 5), a receptor involved in tumor growth. The compound demonstrated an IC50 value indicating effective inhibition at low concentrations . -

Cytotoxicity Assessment :

In vitro studies evaluated the cytotoxic effects of related pyridine derivatives on ovarian cancer cells, revealing moderate cytotoxicity while sparing healthy cardiac cells. This selectivity is crucial for developing targeted cancer therapies . -

Pharmacokinetic Studies :

Research indicated that compounds similar to this compound exhibited good bioavailability in animal models, suggesting potential for therapeutic use without significant toxicity .

Eigenschaften

IUPAC Name |

5-bromo-2-(oxolan-3-yloxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c10-7-1-2-9(11-5-7)13-8-3-4-12-6-8/h1-2,5,8H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUUIXVLMQRHUBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00619994 | |

| Record name | 5-Bromo-2-[(oxolan-3-yl)oxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

494771-98-1 | |

| Record name | 5-Bromo-2-[(oxolan-3-yl)oxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.